1-Iodoimidazo[1,5-a]pyridine
CAS No.: 1422773-18-9
Cat. No.: VC4956787
Molecular Formula: C7H5IN2
Molecular Weight: 244.035
* For research use only. Not for human or veterinary use.
![1-Iodoimidazo[1,5-a]pyridine - 1422773-18-9](/images/structure/VC4956787.png)
Specification
CAS No. | 1422773-18-9 |
---|---|
Molecular Formula | C7H5IN2 |
Molecular Weight | 244.035 |
IUPAC Name | 1-iodoimidazo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H |
Standard InChI Key | DDAJSPWQQIHUCH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=CN2C=C1)I |
Introduction
Synthesis and Characterization of 1-Iodoimidazo[1,5-a]pyridine
The synthesis of 1-iodoimidazo[1,5-a]pyridine is typically achieved through direct iodination of the parent imidazo[1,5-a]pyridine scaffold. A representative procedure involves reacting imidazo[1,5-a]pyridine with molecular iodine (I₂) in tetrahydrofuran (THF) under reflux conditions. The reaction is conducted in an inert argon atmosphere to prevent oxidative side reactions. After completion, the mixture is quenched with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by neutralization with sodium bicarbonate (NaHCO₃). Purification via flash column chromatography yields the product as a brownish syrup with a moderate yield of 34% .
Table 1: Synthesis Conditions for 1-Iodoimidazo[1,5-a]pyridine
The molecular structure of 1-iodoimidazo[1,5-a]pyridine (C₇H₅IN₂, MW 260.03 g/mol) is confirmed by nuclear magnetic resonance (NMR) spectroscopy. Key proton signals in the ¹H NMR spectrum include δ 7.23 (dd, J = 7.3, 6.3 Hz, 1H), 7.47 (d, J = 9.1 Hz, 1H), 7.66 (d, J = 7.3 Hz, 1H), 7.89 (s, 1H), and 8.47 (d, J = 6.3 Hz, 1H) . These signals correspond to the aromatic protons of the fused bicyclic system and the iodinated position.
Chemical Properties and Reactivity
The iodine atom at the 1-position confers significant electrophilic character to the imidazo[1,5-a]pyridine core, making it amenable to transition-metal-catalyzed cross-coupling reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the imidazole ring, which activates the carbon-iodine bond toward oxidative addition with palladium or copper catalysts. Additionally, the planar aromatic system facilitates π-π interactions, which are critical in materials science applications .
Applications in Cross-Coupling Reactions
Sonogashira Coupling
1-Iodoimidazo[1,5-a]pyridine undergoes Sonogashira coupling with terminal alkynes to form 1-alkynyl derivatives. Using Pd(PPh₃)₂Cl₂ (10 mol%) and CuI (10 mol%) in triethylamine at 80°C, the reaction proceeds efficiently over 12 hours, yielding alkynylated products in 60–90% yields . These derivatives exhibit tunable fluorescence properties, with emission maxima ranging from 458 to 560 nm and quantum yields (ΦF) of 0.08–0.26 in chloroform .
Table 2: Representative Sonogashira Coupling Reactions
Alkyne | Product | Yield | λ<sub>em</sub> (nm) | Φ<sub>F</sub> |
---|---|---|---|---|
Phenylacetylene | 1-Phenylethynyl derivative | 85% | 485 | 0.18 |
4-Methoxyphenylacetylene | 1-(4-Methoxyphenylethynyl) derivative | 78% | 510 | 0.22 |
Mizoroki–Heck Reaction
The Mizoroki–Heck reaction of 1-iodoimidazo[1,5-a]pyridine with styrene derivatives, catalyzed by Pd(OAc)₂ (5 mol%) and IMes·HCl (10 mol%) in dimethylacetamide (DMA) at 130°C, produces 1-alkenylimidazo[1,5-a]pyridines. These compounds exhibit moderate to high yields (50–80%) and fluorescence maxima between 479 and 537 nm .
Fluorescent Derivatives and Material Science Applications
The alkynyl and alkenyl derivatives synthesized from 1-iodoimidazo[1,5-a]pyridine demonstrate significant potential in optoelectronic devices. Time-dependent density functional theory (TDDFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the experimental absorption spectra, revealing charge-transfer transitions between the imidazo[1,5-a]pyridine core and the substituents . For instance, the 1-phenylethynyl derivative exhibits a strong absorption band at 350 nm, aligning with its fluorescence emission at 485 nm .
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